molecular formula C23H17BrClN3O2 B4579611 N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide

N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide

Cat. No. B4579611
M. Wt: 482.8 g/mol
InChI Key: UNHIGTHXDPOZSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, similar in complexity to the compound , involves a series of reactions starting with various substituted anilines reacted with 4-chlorobutanoyl chloride in an aqueous basic medium to produce various electrophiles. These electrophiles are then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium to achieve the target compounds. This synthesis process is characterized using proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, alongside CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

For compounds of similar complexity, single-crystal X-ray diffraction (SCXRD) analysis is pivotal. It provides a detailed representation of the molecule’s shape and properties within its crystalline environment. The SCXRD analysis, supplemented by Hirshfeld surfaces analysis, is instrumental in visualizing and quantifying intermolecular interactions, offering insights into the molecule's stability and structural characteristics (Bakheit et al., 2023).

Chemical Reactions and Properties

The reactivity and properties of such compounds are explored through various analytical and spectral methods. Chemical reactions, particularly those involving bromination of double bonds and phenolic rings, showcase the compound's reactivity. These processes are characterized using 1H NMR, 13C NMR, FT-IR, and mass spectral data, which provide insights into the compound's chemical behavior and interactions (Nokhbeh et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Arylsubstituted Halogen(thiocyanato)amides Containing 4-Acetylphenyl Fragment

    This study focuses on the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and their antibacterial and antifungal properties. The compounds were obtained via copper catalytic anionarylation and cyclization processes, highlighting a methodology that could be relevant for the synthesis of chemically related compounds (Baranovskyi et al., 2018).

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools

    Although not directly related to the compound of interest, this research explores the transformation products of oxybenzone in chlorinated seawater, highlighting the chemical reactivity and potential environmental impact of similar aromatic compounds in specific conditions (Manasfi et al., 2015).

  • Photocleavage Reactions of Monothioimides

    Investigates the photochemistry and crystal structures of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide and related compounds. The study provides insights into the conformational behavior and reactivity under light, which could be applicable to understanding similar compounds' stability and reactivity (Fu et al., 1998).

Biological Activities and Applications

  • Synthesis, Molecular Docking, Dynamic Simulations, and Evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} Butanamides

    This comprehensive study explores the synthesis of various N-(substituted-phenyl) butanamides and their potential as tyrosinase and melanin inhibitors, showcasing the therapeutic potential of structurally related compounds in dermatological applications (Raza et al., 2019).

  • Neuroprotective Effects of ONO-1924H, an Inhibitor of Poly ADP-Ribose Polymerase (PARP)

    While focusing on a specific PARP inhibitor, this research underscores the potential of certain propanamide derivatives in treating neurological conditions such as ischemic stroke, providing a basis for exploring similar compounds for neuroprotection (Kamanaka et al., 2004).

  • Synthesis and Anticancer Activity of S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives

    Highlights the synthesis of S-glycosyl and S-alkyl derivatives with notable anticancer activities. This study is indicative of the medicinal chemistry approaches used to modify structural moieties for enhanced biological activity, relevant to developing compounds with similar backbones for oncological applications (Saad et al., 2011).

properties

IUPAC Name

N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O2/c24-16-7-11-18(12-8-16)26-21(29)13-14-28-23(30)20-4-2-1-3-19(20)22(27-28)15-5-9-17(25)10-6-15/h1-12H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHIGTHXDPOZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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